molecular formula C4H11ClN2O B2619618 (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride CAS No. 1364632-45-0

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride

Cat. No.: B2619618
CAS No.: 1364632-45-0
M. Wt: 138.6
InChI Key: KUFARIZPHSIGFQ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-45-0) is a chiral hydrazine derivative with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.6 g/mol . Its structure features a tetrahydrofuran (THF) ring substituted at the 3-position, contributing to its stereochemical specificity (S-configuration) and polar character. The compound is typically 95–97% pure and is utilized in laboratory synthesis, particularly in the preparation of heterocycles and bioactive molecules such as EGFR kinase inhibitors .

Properties

IUPAC Name

[(3S)-oxolan-3-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFARIZPHSIGFQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method includes the use of protected hydrazine compounds, followed by hydrolysis or hydrogenation steps to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine group (-NH-NH₂) acts as a strong nucleophile, participating in substitution reactions with electrophilic substrates. Key examples include:

Reaction TypeReagents/ConditionsProductApplication
AlkylationAlkyl halides, polar aprotic solventsN-Alkylated hydrazine derivativesPrecursors for heterocyclic synthesis
AcylationAcid chlorides/anhydridesHydrazidesIntermediate for peptide mimetics

For instance, reaction with ethyl chloroformate in dichloromethane produces protected hydrazine-carboxylates, which are intermediates in PDE9 inhibitor synthesis .

Condensation with Carbonyl Compounds

The compound readily condenses with aldehydes/ketones to form hydrazones, a reaction exploited in dynamic covalent chemistry and heterocycle formation:

Example :

  • Reaction with benzaldehyde in ethanol at 60°C yields (S)-tetrahydrofuran-3-yl hydrazone (C₁₁H₁₄N₂O), a key intermediate for pyrazole synthesis .

This reaction follows the mechanism:

  • Protonation of the carbonyl oxygen

  • Nucleophilic attack by the hydrazine’s terminal nitrogen

  • Elimination of water to form the hydrazone .

Cyclization Reactions

The compound’s bifunctional nature enables intramolecular and intermolecular cyclizations:

Cyclization TypeConditionsProductRole in Pharma
Pyrazole Formation β-ketoesters, acetic acid3-Tetrahydrofuranyl pyrazolesPDE9 inhibitors
Triazole Synthesis Cu(I)-catalyzed azide-alkyne1,2,3-Triazole derivativesAntibacterial agents

Notably, cyclization with ethyl acetoacetate under acidic conditions produces pyrazolo[4,3-c]quinolin-4(5H)-one scaffolds, central to neurological therapeutics .

Oxidation and Reduction Pathways

The hydrazine group exhibits redox versatility:

  • Oxidation :

    • With H₂O₂ or NaOCl: Forms tetrahydrofuran-3-yl diazenium diolates (R N N O\text{R N N O}^-), used in NO-donor prodrugs.

    • Catalyzed by MnO₂: Generates azo compounds for photodynamic therapy .

  • Reduction :

    • Using LiAlH₄: Converts hydrazine to amine derivatives, though this is less common due to competing side reactions .

Stereochemical Influence on Reactivity

The (S)-configuration at the tetrahydrofuran-3-yl position induces enantioselectivity in reactions:

SubstrateReactionEnantiomeric Excess (ee)Outcome
(R)-PhenylglyoxalHydrazone formation92% eeChiral induction in C–N bond formation

This stereoselectivity is critical for synthesizing enantiopure β-lactam antibiotics and kinase inhibitors .

Stability Under Synthetic Conditions

The hydrochloride salt enhances stability but imposes constraints:

ConditionStability OutcomeMitigation Strategy
pH > 8.0Decomposition to NH₃Use buffered solutions (pH 4–6)
Temperatures > 100°CRing-opening of THF moietyConduct reactions under reflux

Thermogravimetric analysis (TGA) shows decomposition onset at 145°C, confirming thermal stability in most synthetic protocols .

Scientific Research Applications

Intermediate for Drug Synthesis

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride is utilized as an intermediate in the production of various pharmaceutical compounds, including:

  • PDE9 Inhibitors : These inhibitors are significant in enhancing NO-cGMP signaling pathways, which have implications in treating neurodegenerative diseases .

Potential Therapeutic Uses

Preliminary studies suggest that this compound may interact with several biological targets, including enzymes and receptors involved in cell signaling. This interaction could lead to the development of new therapeutic agents.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for constructing complex molecules:

  • Functionalization : The compound allows for the introduction of various functional groups, enabling the synthesis of diverse derivatives with tailored properties.

Recent research has focused on elucidating the pharmacological profile of this compound. Notable findings include:

  • Interaction Studies : Investigations into how this compound interacts with specific enzymes and receptors have shown promise in understanding its therapeutic potential.
  • Synthesis Efficiency : Studies have demonstrated that the optimized synthesis methods yield high-purity products while minimizing waste and hazardous byproducts .

Mechanism of Action

The mechanism of action of (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. This makes the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Hydrazine Hydrochlorides
Compound Name Substituent Group Molecular Weight (g/mol) Key Structural Features Reference
(S)-(Tetrahydrofuran-3-yl)hydrazine HCl Tetrahydrofuran (THF) 138.6 Chiral THF ring, polar oxygen atom
Propylhydrazine HCl (PHC) n-Propyl ~122.6 Linear alkyl chain, non-aromatic
(2-Thienylmethyl)hydrazine HCl (THC) Thiophene-methyl ~164.7 Aromatic thiophene, sulfur-containing
[(Thiophen-3-yl)methyl]hydrazine HCl Thiophene-methyl 164.66 Aromatic thiophene, sulfur at 3-position
3-Nitrophenylhydrazine HCl 3-Nitro-phenyl 189.60 Electron-withdrawing nitro group, aromatic
1-(THF-3-yl)hydrazine dihydrochloride THF (dihydrochloride) ~175.5 Dihydrochloride salt, increased acidity

Key Observations :

  • Electron Effects : The THF group in (S)-(Tetrahydrofuran-3-yl)hydrazine HCl donates electron density via its oxygen atom, enhancing nucleophilicity compared to electron-withdrawing substituents (e.g., 3-nitrophenyl) .
  • Chirality: The S-configuration enables stereoselective reactions, unlike non-chiral analogs like PHC or THC .
  • Solubility : The THF ring improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic alkyl chains (PHC) or aromatic thiophenes (THC) .
Table 2: Functional Performance in Key Reactions
Application (S)-(THF-3-yl)hydrazine HCl Propylhydrazine HCl (PHC) 3-Nitrophenylhydrazine HCl [(Thiophen-3-yl)methyl]hydrazine HCl
Reducing Agent Efficiency Not reported 22.6% (solar cell PCE) N/A N/A
Heterocycle Synthesis (e.g., pyrazolines) High regioselectivity due to THF steric effects Moderate yield Limited due to nitro group interference High yield (thiophene directs coupling)
Bioactive Molecule Preparation EGFR inhibitor derivatives (e.g., 14a, 10c) N/A Used in spectrophotometry N/A

Key Findings :

  • Reducing Power : PHC and THC outperform (S)-(THF-3-yl)hydrazine HCl in perovskite precursor solutions, likely due to their stronger electron-donating alkyl/aromatic groups .
  • Regioselectivity : The THF group in (S)-(THF-3-yl)hydrazine HCl facilitates steric control in cyclization reactions, whereas thiophene-based analogs favor electrophilic aromatic substitution .
  • Biological Activity : The THF moiety in quinazoline derivatives (e.g., 14a) enhances binding to EGFR kinase, attributed to hydrogen-bonding with the THF oxygen .

Biological Activity

(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activity. This article delves into its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of the compound's significance in various fields.

  • Molecular Formula : C4H11ClN2O
  • Molar Mass : Approximately 138.60 g/mol
  • Structure : The compound features a hydrazine functional group attached to a tetrahydrofuran ring, which contributes to its unique properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites on these targets, leading to either inhibition or activation of specific biochemical pathways. This mechanism makes it a valuable compound for drug discovery and development:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus influencing various physiological processes.
  • Receptor Modulation : It can interact with receptor sites, potentially altering signaling pathways related to cell growth and differentiation.

Applications in Research and Medicine

This compound is explored for several applications:

  • Drug Development : As a precursor in the synthesis of pharmaceutical agents, it shows promise in developing drugs targeting specific diseases.
  • Biological Studies : Its interactions with biomolecules are studied to understand its pharmacological profile better.
  • Synthetic Organic Chemistry : The compound serves as an intermediate in synthesizing various organic compounds due to its reactive hydrazine and tetrahydrofuran components.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Enzyme Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory effects on certain enzymes, suggesting potential use as pharmacological agents.
  • Pharmacological Profiling : Investigations into the compound's interactions with cellular receptors have shown promising results in modulating cellular responses, which could lead to new therapeutic strategies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
HydrazineN2H4Simple structure; widely used as a reducing agent
Tetrahydrofurfuryl hydrazineC5H9N2Contains a furan ring; used in organic synthesis
1-Amino-2-methylpropan-1-oneC4H9NOContains an amine; different reactivity profile

This compound stands out due to its combination of cyclic ether structure with a hydrazine group, providing specific reactivity patterns not found in simpler hydrazines or other analogs.

Q & A

Q. How can researchers optimize the synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride to achieve high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Post-synthesis enantiomeric separation using chiral chromatography (e.g., Chiralpak columns with methanol elution) is critical. The racemic mixture of the tetrahydrofuran-3-yl hydrazine derivative can be resolved into enantiomers, with the (S)-form collected as the earlier eluting fraction .
  • Reaction Conditions : Reflux hydrazine derivatives in tetrahydrofuran (THF) or ethanol for 6–8 hours under nitrogen to minimize racemization. Triethylamine can be added to neutralize HCl byproducts .
  • Purification : Crystallize the product from ethanol or use column chromatography to remove triethylammonium chloride salts .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize columns like Chiralpak AD-H or OD-H with methanol/hexane mobile phases. Retention time and peak symmetry validate enantiopurity (>99% ee) .
  • Polarimetry : Measure optical rotation (e.g., [α]D20 = +51.3° for the (S)-enantiomer) to confirm configuration .
  • NMR with Chiral Shift Reagents : Eu(hfc)3 can induce distinct splitting in proton signals for enantiomers.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Seal in anhydrous containers under inert gas (argon/nitrogen) at room temperature. Avoid moisture to prevent hydrolysis .
  • Decomposition Monitoring : Conduct differential scanning calorimetry (DSC) to identify decomposition onset (e.g., 225°C for analogous hydrazine hydrochlorides) .

Advanced Research Questions

Q. What are the mechanistic implications of the tetrahydrofuran ring in the reactivity of this compound?

Methodological Answer:

  • Steric and Electronic Effects : The tetrahydrofuran ring’s oxygen atom enhances nucleophilicity at the hydrazine NH2 group, facilitating condensation with carbonyl compounds (e.g., ketones or aldehydes). Steric hindrance from the ring’s 3-position directs regioselectivity in heterocyclic syntheses (e.g., pyrazole formation) .
  • Kinetic Studies : Use time-resolved NMR or FTIR to track intermediates in reactions with α,β-unsaturated carbonyls. Compare reaction rates with non-tetrahydrofuran analogs to isolate ring effects.

Q. How can researchers address contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Parameter Screening : Systematically vary solvents (THF vs. ethanol), temperatures (reflux vs. RT), and stoichiometric ratios using design-of-experiments (DoE) software.
  • Byproduct Analysis : Identify side products (e.g., triethylammonium chloride) via LC-MS or X-ray crystallography. Optimize filtration and washing steps to improve yield .
  • Literature Benchmarking : Compare protocols from peer-reviewed syntheses (e.g., 72–85% yields for analogous hydrazines) to establish realistic baselines .

Q. What advanced strategies can be employed to study the compound’s stability under extreme pH or temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify breakdown products (e.g., tetrahydrofuran-3-ol) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (25–300°C) to correlate thermal stability with structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.